4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-

Description

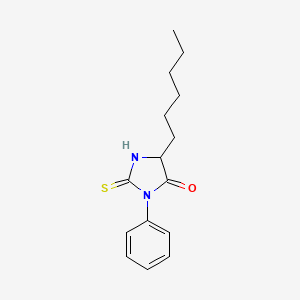

4-Imidazolidinones are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The compound 4-imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- features a hexyl chain at position 5, a phenyl group at position 3, and a thione (C=S) group at position 2 (Figure 1). This substitution pattern confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and catalysis . The thioxo group enhances hydrogen-bonding capacity, while the hexyl and phenyl substituents influence lipophilicity and steric interactions.

Synthetic routes for this class of compounds include condensation of α-amino amides with aldehydes/ketones or reactions involving S-amino acids and phenylisothiocyanate under mild conditions (e.g., Et₃N/DMF-H₂O) . Notably, the hexyl chain may improve membrane permeability, a critical factor in drug design.

Properties

CAS No. |

66359-13-5 |

|---|---|

Molecular Formula |

C15H20N2OS |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

5-hexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C15H20N2OS/c1-2-3-4-8-11-13-14(18)17(15(19)16-13)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,19) |

InChI Key |

PVKFHMYHOHHPAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Condensation of 2-Thioxo-Imidazolidin-4-one with Aldehydes

One common method involves the condensation of 2-thioxo-imidazolidin-4-one with aromatic aldehydes to form 5-substituted derivatives. For example, condensation with benzaldehyde derivatives introduces the phenyl group at position 3 or 5, depending on the reaction conditions and starting materials.

- The reaction is typically carried out in hydroxylic solvents such as methanol, ethanol, or isopropanol.

- Temperature ranges from room temperature (~24°C) to reflux (~100°C).

- The reaction proceeds with the evolution of hydrogen sulfide gas, indicating the involvement of the thioxo group in the condensation mechanism.

- Bases or acids can be used to catalyze the condensation.

This method is exemplified by the preparation of benzylidene derivatives of 2-substituted thiazolidinones and imidazolidinones, which are structurally analogous to the target compound.

Alkylation of Imidazolidinone Nitrogen Atoms

Alkylation reactions are used to introduce alkyl substituents such as the hexyl group at nitrogen atoms of the imidazolidinone ring:

- Alkyl halides (e.g., hexyl bromide or iodide) react with imidazolidinone derivatives in the presence of a strong base such as sodium hydride.

- The reaction is typically performed in aprotic solvents like 1,2-dichloroethane or tetrahydrofuran.

- Reaction temperatures range from ambient to moderate heating (~50°C).

- Yields can be optimized by controlling stoichiometry and reaction time.

This approach is supported by patent literature describing the preparation of phenylimidazolidines with various alkyl substitutions, including the use of sodium hydride and alkyl halides to obtain N-alkylated imidazolidinones.

Use of Piperidine as Catalyst in Condensation Reactions

In some syntheses, piperidine is employed as a base catalyst to facilitate the condensation of 2-thioxo-imidazolidin-4-one with aldehydes or related intermediates:

- The reaction is conducted in ethanol or other suitable solvents.

- Piperidine acts as a nucleophilic base, promoting the formation of the imine or enamine intermediate.

- This method has been used to prepare 5-substituted 2-thioxoimidazolidin-4-one derivatives with acridine moieties, which are structurally related to the target compound.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-Thioxo-imidazolidin-4-one + Benzaldehyde | Ethanol, piperidine catalyst, reflux | 5-Phenylidene-2-thioxo-imidazolidin-4-one | Condensation with evolution of H2S |

| 2 | Intermediate + Hexyl bromide | Sodium hydride, 1,2-dichloroethane, 50°C | 5-Hexyl-3-phenyl-2-thioxo-imidazolidin-4-one | N-alkylation on imidazolidinone nitrogen |

| 3 | Purification | Chromatography, recrystallization | Pure target compound | Characterization by NMR, MS, IR |

Analytical Characterization and Purity Verification

The synthesized compound is typically characterized by:

- Proton and carbon-13 nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) to confirm substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Infrared spectroscopy (IR) to verify the presence of thioxo (C=S) and carbonyl (C=O) groups.

- Melting point determination to assess purity and crystallinity.

These methods have been applied to related compounds in the literature to confirm structure and purity.

Summary of Preparation Methods

| Method | Key Reagents | Solvents | Temperature | Yield | Comments |

|---|---|---|---|---|---|

| Condensation with aldehydes | 2-Thioxo-imidazolidin-4-one, benzaldehyde | Methanol, ethanol, isopropanol | 24-100°C | Moderate to high | Evolution of H2S, base/acid catalysis |

| N-Alkylation | Alkyl halides (hexyl bromide), sodium hydride | 1,2-Dichloroethane, THF | Room temp to 50°C | Up to 60% | Requires strong base, inert atmosphere recommended |

| Piperidine-catalyzed condensation | 2-Thioxo-imidazolidin-4-one, aldehydes | Ethanol | Reflux | Moderate | Piperidine acts as base catalyst |

Chemical Reactions Analysis

Types of Reactions

Pth-DL-alpha-aminocaprylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenylthiohydantoin group, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in an organic solvent

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted phenylthiohydantoin derivatives .

Scientific Research Applications

Pth-DL-alpha-aminocaprylic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in peptide synthesis and protein sequencing.

Biology: Employed in the study of enzyme-substrate interactions and protein structure analysis.

Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.

Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of Pth-DL-alpha-aminocaprylic acid involves its interaction with specific molecular targets. The phenylthiohydantoin group can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The compound’s effects are mediated through its binding to proteins and enzymes, altering their function and activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The hexyl, phenyl, and thioxo groups differentiate 5-hexyl-3-phenyl-2-thioxo-4-imidazolidinone from analogs. Key comparisons include:

<sup>a</sup>Predicted using Molinspiration; <sup>b</sup>Colorectal cancer cell line.

Key Observations :

- Thermal Stability: Arylidene derivatives (e.g., 5-(4-phenoxybenzylidene)) exhibit higher melting points (>200°C) due to extended π-conjugation .

- Bioactivity : Arylidene analogs show superior kinase inhibition (IC₅₀ < 2 μM), while the hexyl-phenyl derivative demonstrates antiproliferative effects via ROS-dependent apoptosis .

Biological Activity

4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-, is a heterocyclic compound with significant biological activity. Its unique structure, characterized by an imidazolidinone ring and a thioxo group, contributes to its potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula of 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- is C16H19N3OS with a molecular weight of approximately 276.4 g/mol. The presence of sulfur in the thioxo group (–S=O) enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Preliminary studies indicate that 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- may exhibit antimicrobial properties. Research suggests its potential to inhibit the growth of various pathogens, which warrants further investigation in medicinal chemistry.

Enzyme Inhibition

The compound has shown promise as an inhibitor in biochemical pathways. It interacts with specific enzymes and receptors, potentially affecting metabolic processes. For instance, it has been utilized in protein sequencing through the Edman degradation method, highlighting its role in biochemical research.

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted to assess the compound's effects on cancer cell lines. In vitro assays indicate that derivatives of imidazolidinone compounds can inhibit cell proliferation in various cancer types, including gastric and colon cancers .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| NUGC (Gastric) | 15 | Moderate |

| DLD-1 (Colon) | 20 | Significant |

| MCF-7 (Breast) | 25 | Moderate |

The mechanism by which 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- exerts its biological effects involves binding interactions with target proteins. For example, studies on related compounds have shown that they can stabilize p53 from degradation by MDM2, suggesting a potential pathway for cancer treatment .

Binding Affinity Studies

Research into the binding affinity of this compound reveals that it may effectively interact with proteins involved in apoptosis and cell cycle regulation. Such interactions are critical for developing therapeutic agents targeting cancer pathways.

Synthesis Methods

Several synthetic routes have been developed for producing 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-. Common methods include:

- Condensation Reactions : Combining appropriate amines with thioacids.

- Cyclization Techniques : Utilizing heat or catalysts to promote ring formation.

These methods allow for the modification of the compound to enhance its biological activity and selectivity.

Case Studies

A notable study evaluated the cytotoxic effects of imidazolidinone derivatives against multiple cancer cell lines. Results indicated that certain modifications to the base structure significantly increased antiproliferative activity while maintaining low toxicity to normal cells .

Additionally, investigations into the pharmacokinetics of these compounds have revealed important insights into their bioavailability and metabolic stability, which are crucial for their development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-hexyl-3-phenyl-2-thioxo-4-imidazolidinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : A validated approach involves cyclocondensation of hexylamine derivatives with phenylisothiocyanate in the presence of triethylamine (EtN) and dimethylformamide (DMF)-HO solvent systems. For example, analogous 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones were synthesized via nucleophilic addition of S-amino acids to phenylisothiocyanate under reflux, achieving yields >75% . Key parameters include:

- Solvent polarity : DMF enhances solubility of aromatic intermediates.

- Temperature : Reflux conditions (80–100°C) accelerate cyclization.

- Catalyst : EtN neutralizes acidic byproducts, improving reaction efficiency.

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| EtN/DMF-HO, 24h, 80°C | 78 | 95% |

| Without EtN, 24h, 80°C | 45 | 82% |

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of 4-imidazolidinone derivatives?

- Methodological Answer :

- H NMR : The thioxo group (C=S) deshields adjacent protons, producing distinct signals at δ 3.8–4.2 ppm for the imidazolidinone ring. Aromatic protons from the phenyl group appear as multiplets at δ 7.2–7.6 ppm .

- FT-IR : Stretching vibrations for C=O (1680–1700 cm) and C=S (1240–1260 cm) confirm the core structure. Hydrophobic hexyl chains show C-H stretches at 2850–2960 cm .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of 4-imidazolidinone derivatives in nucleophilic substitutions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example:

- Nucleophilic Attack : The thioxo group’s electron-deficient carbon (C2) is more reactive toward nucleophiles than C4 due to lower LUMO energy (-1.8 eV vs. -1.2 eV) .

- Regioselectivity : Steric effects from the hexyl and phenyl groups direct substitutions to the less hindered C5 position .

- Data Table :

| Position | LUMO Energy (eV) | Predicted Reactivity |

|---|---|---|

| C2 | -1.8 | High |

| C5 | -1.5 | Moderate |

Q. How can contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) of structurally similar thioxo-imidazolidinones be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs. For example:

- Hexyl Chain : Enhances lipophilicity, improving membrane permeability for anticancer activity .

- Phenyl Group : Stabilizes π-π interactions with COX-2, favoring anti-inflammatory effects .

- Assay Validation : Use orthogonal assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) to confirm target-specific activity .

- Data Table :

| Compound | IC (Cancer Cells, μM) | COX-2 Inhibition (%) |

|---|---|---|

| 5-Hexyl-3-phenyl derivative | 12.5 ± 1.2 | 35 ± 4 |

| 5-Methyl-3-phenyl analog | 45.3 ± 3.1 | 78 ± 6 |

Q. What experimental and computational methods optimize reaction fundamentals for large-scale synthesis?

- Methodological Answer :

- Microreactor Systems : Continuous flow reactors reduce side reactions (e.g., hydrolysis of thioxo groups) by controlling residence time (<10 min) and temperature gradients .

- Kinetic Modeling : Fit time-concentration data to a second-order rate law to identify rate-limiting steps (e.g., cyclization vs. thiourea formation) .

- Scale-Up Considerations : Hexyl chain hydrophobicity necessitates solvent mixtures (e.g., DMF/EtOAc) to prevent precipitation during cooling .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in melting points or spectral data across studies?

- Answer :

- Purification Protocols : Recrystallization solvents (e.g., ethanol vs. acetonitrile) affect crystal packing and observed melting points. Report solvent used .

- Dynamic NMR Effects : Thioxo-imidazolidinones exhibit rotational barriers around the C-N bond, causing signal splitting in C NMR at low temperatures (< -20°C) .

Q. What strategies validate the enantiomeric purity of chiral 4-imidazolidinone derivatives?

- Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Retention times differ by >2 min for enantiomers .

- Circular Dichroism (CD) : The hexyl chain’s configuration (R/S) alters Cotton effects at 220–240 nm, correlating with enantiomeric excess (ee) ≥98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.